2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID

描述

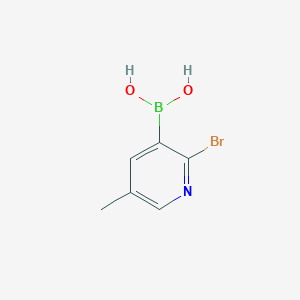

Structure

2D Structure

属性

IUPAC Name |

(2-bromo-5-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQQCWZNBDBURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 2,5-Dibromo-3-methylpyridine

The preparation method for 2,5-dibromo-3-methylpyridine involves a series of steps starting with 2-amino-3-methylpyridine.

- Initial Reaction : Combine 2-amino-3-methylpyridine and acetic anhydride in a four-neck flask. Heat the mixture to reflux, monitoring the reaction using thin-layer chromatography until completion.

- Bromination : Cool the reaction solution from the previous step to 20-25°C. Slowly add liquid bromine dropwise. After the addition, react the mixture at 50-60°C for 2-3 hours. Add water to dissolve any solids.

- Neutralization and Isolation : Add a sodium hydroxide solution dropwise until a large amount of precipitate forms. Continue the reaction for 30 minutes. Perform suction filtration, dry the resulting solid, and recrystallize to obtain 2-amino-3-methyl-5-bromopyridine.

- Diazotization and Bromination : Add the 2-amino-3-methyl-5-bromopyridine to a hydrogen bromide solution. With cuprous bromide as a catalyst, add a saturated sodium nitrite solution dropwise. Maintain the temperature at -5 to 10°C and react for 2-4 hours to obtain 2,5-dibromo-3-methylpyridine.

Example :

- React 2-amino-3-picoline (10.8g, 0.1mol) with acetic anhydride (18.2g, 0.18mol).

- Cool the reaction liquid to 20-25°C and slowly drip bromine (17.6g, 0.11mol). React at 60°C for 2 hours. Add water to dissolve all solids, then slowly add 40ml of 40% sodium hydroxide solution. After complete addition, continue the reaction for 30 minutes. Suction filtration, drying, and recrystallization yield 2-amino-3-methyl-5-bromopyridine with a molar yield of 65%.

- Dissolve 8.6g (0.06mol) of cuprous bromide in 50ml of 48% hydrobromic acid solution in a 250ml three-necked flask with agitator and thermometer. Maintain the temperature at 10°C using an ice-water bath and slowly add 7.6g (0.04mol) of 2-amino-3-methyl-5-bromopyridine. Keep the temperature for 15 minutes, then slowly drip a saturated sodium nitrite solution (4.8ml). After adding, stir for 4 hours. Neutralize the reaction to pH=7-8 with 40% sodium hydroxide solution. Obtain the product via underpressure distillation, with a yield of 65%.

Synthesis of 5-Chloro-2-(pyridine-3-yl)pyridine-3-amine

This method involves synthesizing 5-chloro-2-(pyridine-3-yl)pyridine-3-amine using a cross-coupling reaction.

- Reactants : Combine compound A (2-bromo-5-chloropyridin-3-amine) and compound B (pyridin-3-ylboronic acid) in a reaction container. Add a solvent (dioxane) to dissolve the compounds. Add a solution of carbonate (cesium carbonate, potassium carbonate, or sodium carbonate) in water. Protect the reaction with nitrogen and add a palladium chloride catalyst.

- Reaction Conditions : Heat the reaction mixture to 80°C and stir for 3 hours.

- Isolation : After the reaction, add water (5-10 times the mass of compound A). Extract with ethyl acetate, dry, and purify using column chromatography to obtain compound C, 5-chloro-2-(pyridine-3-yl)pyridine-3-amine.

Example :

- React 500g of compound A and 300g of compound B in a reactor. Add 5000mL of dioxane as a solvent. Mix 1580g of carbonate and 2500mL of water, then add this solution to the reactor. Add 90g of palladium chloride catalyst under nitrogen protection. Heat to 80°C and stir for 3 hours.

- Add water (8 times the mass of compound A), extract with ethyl acetate, dry, and subject to column chromatography to obtain 451.7g of compound C, achieving a yield of 89.99%.

Preparation of 2-Bromo-5-aldehyde Pyridine

This method details the preparation of 2-bromo-5-aldehyde pyridine through a Grignard reaction.

- Grignard Reaction : Dissolve 2,5-dibromopyridine in a solvent A (xylene, tetrahydrofuran, toluene, or diethyl ether). Add a Grignard reagent (cyclohexylmagnesium chloride, isopropylmagnesium chloride, or methylmagnesium chloride) under a protective atmosphere at 0-20°C. The molar ratio of 2,5-dibromopyridine to the Grignard reagent is 1:1-2.

- Formylation : Add N,N-dimethylformamide (DMF) to the reaction mixture. The mole number of DMF added is 2 to 50 times that of 2,5-dibromopyridine, and the reaction is carried out in a protective atmosphere.

- Workup : Adjust the reaction system to be acidic using an acidic reagent (hydrochloric acid, sulfuric acid, formic acid, acetic acid, or phosphoric acid) to a pH of 1-4. Extract the reaction system using an organic solvent B (xylene, ethyl acetate, toluene, dichloromethane, or n-heptane). Wash and distill the extract.

- Crystallization : Dissolve the residue in a solvent C (n-heptane, n-hexane, petroleum ether, toluene, diethyl ether, or ethyl acetate) and crystallize. Dry the obtained crystals via filtration or centrifugation to obtain the 2-bromo-5-aldehyde pyridine product.

化学反应分析

Types of Reactions: 2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl halide as the coupling partner.

Oxidation Reactions: Can be oxidized using reagents like hydrogen peroxide or peracids to form boronic esters or acids.

Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

科学研究应用

Organic Synthesis

One of the primary applications of 2-bromo-5-methylpyridin-3-ylboronic acid is in organic synthesis. It serves as a key intermediate in the preparation of various pyridine derivatives and other complex organic compounds.

Case Study: Cross-Coupling Reactions

In a study conducted by researchers at the Royal Society of Chemistry, this compound was utilized in Suzuki-Miyaura cross-coupling reactions to synthesize arylpyridine derivatives. The reaction conditions were optimized to achieve high yields (up to 80%) under mild conditions using palladium catalysts .

| Reagent | Product | Yield | Reaction Conditions |

|---|---|---|---|

| This compound | Aryl-pyridine derivative | 80% | Pd catalyst, THF, 60°C |

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of cardiovascular agents and other therapeutic compounds.

Case Study: Cardiovascular Agents

Research published in IUCrData highlighted the use of this compound as a precursor for synthesizing [(triazolylmethyl)pyridyl]phenyl tetrazoles, which exhibit potential cardiovascular activity. The synthetic route involved several steps, demonstrating the compound's versatility as a building block for drug development .

| Compound | Target Activity | Synthesis Steps |

|---|---|---|

| [(triazolylmethyl)pyridyl]phenyl tetrazole | Cardiovascular agent | Multi-step synthesis from this compound |

Coordination Chemistry

The compound is also utilized in coordination chemistry for synthesizing metal complexes.

Case Study: Metal Complexes

A study demonstrated that this compound can be used to prepare metal complexes with transition metals such as palladium and platinum. These complexes have shown catalytic activity in various organic transformations, including hydrogenation and oxidation reactions .

| Metal Complex | Catalytic Activity | Application |

|---|---|---|

| Palladium complex | Hydrogenation reactions | Organic synthesis |

作用机制

The mechanism of action of 2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the boronic acid.

Transmetalation: The boronic acid transfers its organic group to the palladium center.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the active catalyst.

相似化合物的比较

Substituent Effects on Physical Properties

The table below summarizes critical data for pyridine boronic acid derivatives with varying substituents:

Key Observations:

- Halogen Substituents: Bromine (in 5-Bromopyridine-3-boronic acid) and chlorine (in the trifluoromethyl analog) confer distinct electronic effects.

- Methyl vs. In contrast, trifluoromethyl (electron-withdrawing) in the 2-chloro-6-CF₃ analog reduces electron density, which could accelerate coupling but increase susceptibility to protodeboronation .

- Amino Groups: The dimethylamino substituent in [6-(Dimethylamino)pyridin-3-yl]boronic acid enhances solubility in polar solvents and may stabilize the boronic acid via intramolecular hydrogen bonding .

Reactivity in Cross-Coupling Reactions

- 5-Bromopyridine-3-boronic acid (CAS 452972-09-7): Bromine at position 5 positions it as a meta-directing group relative to the boronic acid (position 3). This geometry minimizes steric hindrance, favoring efficient coupling. Its high melting point (260°C) suggests thermal stability under reaction conditions .

- However, the electron-withdrawing CF₃ group could activate the boronic acid for faster transmetalation .

- [6-(Dimethylamino)pyridin-3-yl]boronic acid (CAS 579525-46-5): The dimethylamino group at position 6 donates electrons, stabilizing the boronic acid and reducing oxidative deboronation. This makes it suitable for reactions requiring mild conditions .

生物活性

2-Bromo-5-methylpyridin-3-ylboronic acid is an organoboron compound with significant implications in medicinal chemistry, particularly in the synthesis of biologically active molecules. Its unique structure, characterized by a boronic acid functional group attached to a pyridine ring, allows it to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₆H₈BBrN

- Molecular Weight : 215.84 g/mol

- Structure : Contains a bromine atom and a boronic acid group, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom can enhance binding affinity and selectivity towards molecular targets, facilitating various biochemical pathways.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties through mechanisms such as:

- Inhibition of Protein-Protein Interactions : Similar compounds have been shown to disrupt interactions between proteins involved in cancer cell survival, leading to apoptosis in cancer cells .

- Targeting Specific Kinases : The compound's structure allows for the selective inhibition of kinases that play critical roles in tumor growth and metastasis .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. The mechanism involves:

- Disruption of Bacterial Cell Wall Synthesis : Boronic acids have been noted for their ability to inhibit enzymes involved in bacterial cell wall synthesis, potentially leading to bacterial cell death.

Case Studies

-

Anticancer Efficacy :

- A study demonstrated that derivatives of pyridines, including those similar to this compound, exhibited significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) with IC₅₀ values indicating potent activity .

- In vivo studies showed that these compounds could effectively reduce tumor growth in mouse models when administered over a specified period .

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

常见问题

Q. What are the common synthetic routes for 2-bromo-5-methylpyridin-3-ylboronic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura coupling or halogenation of pre-functionalized pyridine precursors. For example, bromine can be introduced via electrophilic substitution on a methylpyridine scaffold, followed by boronation using Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst. Key variables include temperature (80–110°C), solvent polarity (THF or dioxane), and catalyst choice (e.g., PdCl₂(dppf)). Yield optimization often requires inert atmosphere control and stoichiometric balancing of the boronating agent .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C5, bromine at C2). The boronic acid proton (B–OH) may appear as a broad peak at δ ~6–8 ppm.

- XRD : Single-crystal X-ray diffraction (via SHELXL ) resolves steric effects from the bromine and methyl groups.

- MS/IR : High-resolution mass spectrometry confirms molecular weight, while IR detects B–O stretches (~1340 cm⁻¹).

Q. How does the compound’s solubility affect its application in cross-coupling reactions?

The boronic acid group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), but the bromine and methyl groups introduce steric hindrance. Pre-complexation with Lewis bases (e.g., K₃PO₄) or microwave-assisted heating can improve reactivity in Suzuki couplings .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine and methyl groups influence regioselectivity in cross-coupling reactions?

The bromine at C2 acts as a directing group, favoring electrophilic substitution at C5. However, in Suzuki couplings, the boronic acid at C3 competes, leading to potential regiochemical conflicts. Computational studies (DFT) or kinetic isotope effects can map transition states to predict dominant pathways. For example, steric bulk from the methyl group may suppress coupling at adjacent positions .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results during structural validation?

Discrepancies (e.g., NMR vs. XRD bond angles) may arise from dynamic effects in solution vs. solid-state rigidity. Methodological triangulation is critical:

- Use variable-temperature NMR to probe conformational flexibility.

- Validate hydrogen bonding patterns via Hirshfeld surface analysis.

- Cross-reference with theoretical simulations (e.g., Gaussian09) .

Q. How can competing reactivity between the boronic acid and bromide substituent be controlled in multi-step syntheses?

- Protection/Deprotection : Temporarily protect the boronic acid as a boronate ester (e.g., pinacol ester) to prevent undesired coupling during bromide substitution (e.g., SNAr with amines).

- Sequential Reactivity : Leverage Pd-catalyzed cross-coupling first (boronic acid), then perform bromide displacement (e.g., phosphonylation, as in ’s triethyl phosphite reactions ).

Q. What are the stability challenges of this compound under ambient and reaction conditions?

- Hydrolytic Instability : The boronic acid moiety may dehydrate to form boroxines. Store at 0–6°C in anhydrous solvents (e.g., THF with molecular sieves) .

- Thermal Decomposition : Above 120°C, deboronation or C–Br cleavage may occur. Monitor via TGA/DSC and use stabilizing ligands (e.g., 2,2'-bipyridyl) in reactions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。